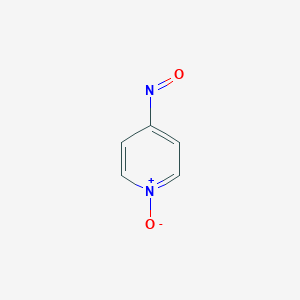

4-Nitrosopyridine 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

13673-29-5 |

|---|---|

Molecular Formula |

C5H4N2O2 |

Molecular Weight |

124.1 g/mol |

IUPAC Name |

4-nitroso-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H |

InChI Key |

XCDZOYYDXOVSBF-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1N=O)[O-] |

Canonical SMILES |

C1=C[N+](=CC=C1N=O)[O-] |

Other CAS No. |

13673-29-5 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Nitrosopyridine 1 Oxide and Its Derivatives

Oxidative Approaches to 4-Nitrosopyridine 1-oxide Synthesis

Oxidative methods are fundamental in the synthesis of nitroso compounds. These approaches can be broadly categorized into the direct oxidation of amine precursors and the conversion of other nitrogen-containing functionalities like nitro and hydroxylamino groups.

Direct Oxidation of Pyridine (B92270) Precursors

The direct synthesis of this compound often begins with a precursor such as 4-aminopyridine 1-oxide. The oxidation of a primary amino group to a nitroso group is a well-established transformation in organic synthesis. aquigenbio.com Various oxidizing agents can be employed for this purpose, including peracids and metal-based oxidants. aquigenbio.comorganic-chemistry.org For instance, the oxidation of anilines to nitrosoarenes has been successfully achieved using hydrogen peroxide catalyzed by molybdenum salts. organic-chemistry.org A similar strategy could be applied to 4-aminopyridine 1-oxide.

Another indirect but related oxidative approach involves the initial N-oxidation of a substituted pyridine. The presence of the N-oxide group facilitates subsequent electrophilic substitution, such as nitration, at the 4-position. researchgate.netgoogle.com While this primarily yields the 4-nitro derivative, it establishes the crucial C4-nitrogen bond, setting the stage for subsequent reduction to the nitroso level.

Conversion of Nitro and Hydroxylamine (B1172632) Precursors to the Nitroso Functionality

A common and effective strategy for synthesizing this compound involves the partial reduction of the corresponding nitro compound, 4-nitropyridine (B72724) 1-oxide. aquigenbio.com This precursor is readily synthesized by the nitration of pyridine-N-oxide. researchgate.net The challenge lies in controlling the reduction to stop at the nitroso stage, as over-reduction can lead to hydroxylamines, amines, or azo/azoxy compounds. researchgate.netresearchgate.netsemanticscholar.org

| Reagent/Catalyst | Solvent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Iron (Fe) and mineral acids (HCl or H₂SO₄) | Aqueous | 4-Aminopyridine | semanticscholar.org |

| TiCl₄/SnCl₂ (3 molar eq., 1:1) | Not specified | 4,4'-Azodipyridine | researchgate.net |

| TiCl₄/SnCl₂ (2 molar eq.) | Not specified | 4,4'-Azodipyridine N,N-dioxide | researchgate.net |

| TiCl₄/SnCl₂ (3 molar eq., 1:2) | Not specified | 4-Aminopyridine | researchgate.net |

| Urushibara nickel-B | Methanol | 4,4′-Azopyridine, 4,4′-azoxypyridine 1,1′-dioxide | researchgate.net |

Alternatively, the synthesis can proceed through a hydroxylamine intermediate. The controlled oxidation of N-arylhydroxylamines is a widely used method for producing nitroso compounds. aquigenbio.com This two-step process would involve the initial selective reduction of 4-nitropyridine 1-oxide to 4-hydroxylaminopyridine 1-oxide, followed by its oxidation. Various oxidizing agents, such as sodium hypochlorite or peracids, are suitable for converting hydroxylamines to the corresponding nitroso derivatives. aquigenbio.com

Catalytic Systems in the Preparation of this compound and Analogues

Catalysis offers pathways to greater efficiency, selectivity, and milder reaction conditions in the synthesis of this compound. Both heterogeneous and homogeneous catalytic systems can be employed, particularly in the critical reduction step of the nitro precursor.

Heterogeneous Catalysis for Nitro Group Reduction

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For the reduction of 4-nitropyridine 1-oxide, metal-based catalysts are commonly employed. For example, catalytic reduction using Urushibara nickel-B in methanol has been shown to produce 4,4′-azopyridine and 4,4′-azoxypyridine 1,1′-dioxide. researchgate.net While this does not yield the target nitroso compound, it demonstrates the utility of catalytic systems in transforming the nitro group. The development of a selective heterogeneous catalyst that can halt the reduction at the nitroso or hydroxylamine stage is a key research objective.

One-Step Reaction Methods for Enhanced Efficiency

To improve process efficiency and safety, one-step or one-pot methods are highly desirable. Research has focused on combining multiple synthetic steps into a single, continuous process. For instance, a one-step method for preparing 4-nitropyridine-N-oxide from pyridine has been developed, which merges the oxidation and nitration reactions into a single step, significantly shortening reaction times. google.com Similarly, one-pot syntheses have been devised for converting nitroarenes into nitrones by generating an arylhydroxylamine intermediate in situ, which is then trapped by an aldehyde. semanticscholar.orgresearchgate.net Adapting such a one-pot reductive strategy without the aldehyde trapping agent could provide an efficient route to this compound from its nitro precursor. Furthermore, continuous flow methodologies have been applied to the synthesis of 4-nitropyridine from pyridine N-oxide, which minimizes the accumulation of potentially explosive intermediates and allows for safer scale-up. researchgate.net

Design and Synthesis of Substituted this compound Analogues

The design and synthesis of substituted analogues of this compound are crucial for modulating its chemical and physical properties. The primary strategy often involves the synthesis of a substituted 4-nitropyridine 1-oxide intermediate, followed by its conversion to the nitroso derivative.

The reactivity of 4-nitropyridine-N-oxide makes it an excellent starting material for 4-substituted pyridine derivatives. researchgate.net The nitro group can be readily replaced by various nucleophiles, allowing for the introduction of substituents such as halogens (chloro, bromo) or alkoxy groups at the 4-position. researchgate.net These substituted 4-nitropyridine 1-oxide derivatives can then, in principle, be reduced to the corresponding 4-nitroso analogues.

Alternatively, substituents can be introduced onto the pyridine ring prior to the N-oxidation and nitration/nitrosation steps. For example, 3-chloro-2-methylpyridine N-oxide can be nitrated to introduce a nitro group at the 4-position. prepchem.com This approach allows for a wide range of substitution patterns on the final product. The subsequent reduction of these substituted 4-nitropyridine 1-oxides would yield the desired substituted this compound analogues. The choice of reducing agent and conditions would need to be carefully optimized for each specific substrate.

| Precursor | Reaction | Product | Reference |

|---|---|---|---|

| Pyridine-N-oxide | Nitration (fuming HNO₃, H₂SO₄) | 4-Nitropyridine 1-oxide | researchgate.net |

| 4-Nitropyridine 1-oxide | Reaction with concentrated HCl or HBr | 4-Chloropyridine 1-oxide or 4-Bromopyridine 1-oxide | researchgate.net |

| 3-Chloro-2-methylpyridine N-oxide | Nitration (HNO₃, H₂SO₄) | 3-Chloro-2-methyl-4-nitropyridine 1-oxide | prepchem.com |

| 2-Substituted or 3-Substituted Pyridine-N-oxides | Nitration (fuming HNO₃, H₂SO₄) | 4-Nitro derivative | researchgate.net |

Modern Synthetic Techniques for Nitroso Pyridine N-Oxides

Recent advances in synthetic chemistry have led to the development of modern techniques that offer advantages in terms of efficiency, safety, and scalability for the synthesis of nitroso compounds. These include continuous flow synthesis and photochemical methods.

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of chemical intermediates, particularly for reactions that are highly exothermic or involve unstable intermediates. The synthesis of 4-nitropyridine, a precursor to this compound, has been successfully demonstrated in a two-step continuous flow process. This process involves the nitration of pyridine N-oxide to 4-nitropyridine N-oxide, followed by deoxygenation to 4-nitropyridine. The use of a flow reactor allows for precise control of reaction parameters such as temperature and residence time, minimizing the formation of byproducts and enhancing safety, especially in the highly exothermic nitration step. This methodology could potentially be adapted for the synthesis of this compound by modifying the reduction step of the nitro group.

Photochemical methods offer a mild and selective alternative for the synthesis of nitroso compounds. The photochemical reduction of a nitro group to a nitroso group is a known transformation. While direct photochemical conversion of 4-nitropyridine 1-oxide to this compound has not been extensively reported, the general principle of photoreduction of nitroarenes to nitrosoarenes is well-established. This transformation can be achieved by irradiation with UV light in the presence of a suitable hydrogen donor.

Furthermore, recent studies have shown the continuous flow photochemical synthesis of nitrosoarenes from o-nitrophenylimines nih.govnih.govresearchgate.netacs.org. This process involves an intramolecular rearrangement upon photoexcitation to generate the nitroso functionality. The photochemistry of pyridine N-oxides themselves has been studied, revealing various rearrangements and deoxygenation reactions upon irradiation wur.nl. The application of these photochemical principles could provide a novel and green route for the synthesis of this compound and its derivatives.

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Nitrosopyridine 1 Oxide

Electrochemical Behavior and Redox Mechanisms

The electrochemical characteristics of 4-nitrosopyridine 1-oxide are of significant interest due to the presence of two reducible centers: the nitroso group and the N-oxide functionality. While specific, in-depth voltammetric studies exclusively on this compound are not extensively detailed in the available literature, its behavior can be inferred from the well-documented electrochemistry of related nitroaromatic compounds and heterocyclic N-oxides nih.govnih.govnih.gov. The redox properties of these molecules are crucial in understanding their metabolic pathways and their reactivity as radical scavengers nih.govnih.gov.

The electrochemical reduction of aromatic nitroso compounds typically proceeds via a series of electron and proton transfer steps. Using techniques like cyclic voltammetry, the reduction of this compound is expected to show a primary, well-defined wave corresponding to the one-electron reduction of the nitroso group to form a radical anion (ArNO•⁻) nih.govresearchgate.net. This process is often quasi-reversible, and its potential is a key indicator of the compound's electron-accepting ability nih.gov.

The general mechanism for the initial reduction can be represented as: Py(=O)-NO + e⁻ ⇌ [Py(=O)-NO]•⁻

Further reduction at more negative potentials can lead to the formation of hydroxylamine (B1172632) and eventually the corresponding amine derivative, often involving multiple electrons and protons. Coulometric analysis would be essential to definitively determine the number of electrons transferred in each reduction step. For related nitroaromatic compounds, the initial one-electron reduction is a critical step that dictates subsequent chemical reactivity nih.govresearchgate.net. The N-oxide group itself is also electrochemically active and can be reduced, typically at more negative potentials than the nitroso group, leading to the parent pyridine (B92270) derivative nih.gov.

The electrochemical pathways of nitrogen-containing heterocyclic compounds are frequently dependent on the pH of the medium mdpi.com. For this compound, the availability of protons is expected to significantly influence the reduction mechanism. In acidic media, the N-oxide oxygen or the nitroso group can be protonated, which generally facilitates reduction by lowering the required potential mdpi.com.

The stability and subsequent reaction pathways of the initially formed radical anion are also pH-dependent. In protic media, the radical anion can be protonated and undergo further reduction more readily than in aprotic environments. The half-wave potential (E₁/₂) of the reduction wave would be expected to shift to less negative values as the pH decreases, consistent with a reduction mechanism involving protons. This relationship can be expressed in a Pourbaix diagram (a plot of potential vs. pH), which would map the domains of thermodynamic stability for the different redox species nih.gov. The reduction of the N-oxide moiety is also known to be a proton-dependent process nih.gov.

The one-electron reduction of this compound yields its corresponding radical anion. While often transient, these species are obligate intermediates in many reductive metabolic processes and are central to the compound's chemical reactivity nih.govnih.gov. The characterization of such radicals is typically performed using Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide information about the distribution of the unpaired electron within the molecule.

Nitro radical anions are generally considered unreactive as damaging species themselves but act as potent single-electron reductants nih.govnih.gov. A key reaction is the transfer of an electron to molecular oxygen, a process known as "futile metabolism" or redox cycling, which generates a superoxide (B77818) radical (O₂•⁻) and regenerates the parent nitro compound nih.gov. This reactivity is governed by the redox potential of the ArNO/ArNO•⁻ couple nih.gov. The generation of this radical anion is the foundational step that enables the subsequent reactions involved in its biological activity and its application in radical trapping chemrxiv.org.

Radical Reactivity and Spin Trapping Applications

This compound has been identified as a highly effective, water-soluble spin trap rsc.org. Its utility lies in its ability to react rapidly with short-lived, unstable radicals to form more persistent nitroxide radicals, which can be readily detected and characterized by EPR spectroscopy rsc.org. This property makes it a valuable tool for studying radical-mediated chemical and biological processes. The compound is stable as a green, monomeric solid and its solutions are also light-stable for several days, offering an advantage over many other aromatic nitroso spin traps rsc.org.

This compound efficiently scavenges a variety of carbon-centered radicals (R•) to form stable nitroxide adducts rsc.org. The reaction mechanism involves the addition of the carbon-centered radical to the nitrogen atom of the nitroso group:

Py(=O)-NO + R• → Py(=O)-N(O•)-R

The resulting nitroxide radical gives rise to a complex but well-resolved EPR spectrum, the analysis of which allows for the identification of the trapped radical. The hyperfine splitting constants (hfs) from the nitroxide nitrogen (aN) and other nearby nuclei (e.g., protons) are characteristic of the specific radical adduct formed. The electronic influence of the 1-oxide group results in relatively low hyperfine splittings for the nitroxide nitrogen compared to analogous phenyl nitroxides rsc.org.

Table 1: EPR Hyperfine Splittings for Adducts of this compound with Carbon-Centered Radicals in Benzene An interactive data table based on research findings.

| Trapped Radical (R•) | Source | aN (G) | aH(2,6) (G) | aH(3,5) (G) | a(other) (G) |

| t-Butyl (•C(CH₃)₃) | Thermolysis of But₂N₂O₂ | 9.73 | 2.50 | 0.73 | - |

| Dimethylcyano (•C(CH₃)₂CN) | Thermolysis of [Me₂C(CN)]₂N₂ | 9.40 | 2.30 | 0.80 | - |

| Diphenylmethyl (•CHPh₂) | Thermolysis of (Ph₂CH)₂N₂ | 8.20 | 2.00 | 0.80 | 2.00 (1H) |

Data sourced from Journal of the Chemical Society, Chemical Communications. rsc.org

The properties of this compound as a scavenger for oxygen-centered radicals are particularly noteworthy rsc.org. It effectively traps alkoxyl radicals (RO•), and this reactivity is a significant advantage over many other spin traps that may preferentially react with carbon-centered radicals present in the system rsc.org. For instance, in a system where t-butoxyl radicals are generated, this compound traps the t-butoxyl radical directly, whereas other traps might only detect secondary carbon-centered radicals formed after the t-butoxyl radical reacts with the solvent rsc.org.

The mechanism is analogous to that for carbon-centered radicals, involving the addition of the oxygen-centered radical to the nitroso group:

Py(=O)-NO + RO• → Py(=O)-N(O•)-OR

The resulting nitroxide adducts are persistent, allowing for their detection and characterization by EPR for several hours rsc.org. This high efficiency in trapping primary oxygen-centered radicals makes this compound a valuable tool for investigating oxidative stress and other processes involving reactive oxygen species (ROS) rsc.org.

Table 2: EPR Hyperfine Splittings for Adducts of this compound with Oxygen-Centered Radicals An interactive data table based on research findings.

| Trapped Radical (RO•) | Solvent | aN (G) | aH(2,6) (G) | aH(3,5) (G) |

| t-Butoxyl (t-BuO•) | Toluene | 22.0 | 1.10 | 0.55 |

| t-Butoxyl (t-BuO•) | CCl₄ | 21.6 | 1.10 | 0.55 |

| 1-Methyl-1-phenylethoxyl | Toluene | 21.9 | 1.10 | 0.55 |

| Benzoyloxyl | Benzene | 20.4 | 1.10 | 0.55 |

Data sourced from Journal of the Chemical Society, Chemical Communications. rsc.org

Cycloaddition and Annulation Reactions

This compound, as a nitroso compound, is a versatile reactant in cycloaddition and annulation reactions, providing pathways for the synthesis of complex heterocyclic structures. These reactions are valued for their atom economy and the ability to form multiple chemical bonds in a single step. rsc.org

Nitroso compounds are effective dienophiles in hetero-Diels-Alder reactions, a powerful variant of the Diels-Alder reaction for constructing six-membered heterocyclic rings. nih.govwikipedia.org In this [4+2] cycloaddition, the nitroso group (R-N=O) of a compound like this compound reacts with a conjugated diene to yield a 3,6-dihydro-2H-1,2-oxazine scaffold. nih.govwikipedia.org This transformation is synthetically valuable for introducing nitrogen and oxygen atoms into a carbocyclic framework and serves as a gateway to various biologically relevant molecules. nih.govresearchgate.net The reaction's reversibility can be a significant factor, influencing both the kinetic and thermodynamic control of the product distribution. nih.gov

A novel and efficient method for synthesizing N-oxide-imidazo[1,2-a]pyridines involves the intermolecular annulation of nitrosopyridine derivatives with substituted alkynes. rsc.orgnih.gov This reaction proceeds under mild, catalyst-free conditions and demonstrates excellent functional group tolerance. rsc.orgnih.gov The regioselectivity of the annulation is highly dependent on the electronic properties of the substituents on the alkyne. rsc.org

For instance, in reactions with terminal alkynes, the major product results from the aryl group of the alkyne being positioned at the C3 position of the newly formed imidazo[1,2-a]pyridine (B132010) N-oxide ring. rsc.org The reaction shows absolute regioselectivity with electron-rich aryl groups, while electron-poor groups lead to a reduction in selectivity. rsc.org

| Alkyne Substituent (Aryl Group) | Electronic Nature | Regioselectivity (Major Isomer Ratio) | Reference |

|---|---|---|---|

| 6-Methoxy-2-naphthyl | Electron-Rich | Absolute | rsc.org |

| 3,4-Dimethoxyphenyl | Electron-Rich | Absolute | rsc.org |

| 4-Fluorophenyl | Moderately Electron-Withdrawing | 4:1 | rsc.org |

| Phenyl | Neutral | Reduced | rsc.org |

| 4-Cyanophenyl | Electron-Withdrawing | Reduced | rsc.org |

A proposed mechanism suggests that the reaction is initiated by the activation of the nitroso group through hydrogen bonding, likely with the solvent, which facilitates a nucleophilic attack from the alkyne's π-electrons. rsc.org This leads to a highly reactive cationic intermediate that is subsequently attacked by the nucleophilic nitrogen of the pyridine ring to yield the final N-oxide product. rsc.org

The stereoselectivity of hetero-Diels-Alder reactions is fundamentally governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the nitroso compound). nih.gov For a 1-substituted diene, the HOMO is typically largest at the 4-position. nih.gov Given that the LUMO of the nitroso dienophile has the largest coefficient on the nitrogen atom, this orbital alignment favors the formation of the proximal regioisomer. nih.gov

The stereochemical outcome, particularly the preference for an endo or exo transition state, is influenced by secondary orbital interactions and steric effects. wikipedia.org While the concerted [π4s + π2s] mechanism often implies retention of the original stereochemistry of the reactants, the possibility of a stepwise mechanism involving an acyclic intermediate can lead to a loss of stereospecificity under certain conditions. mdpi.com Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the subtle energetic differences between various transition states and predicting the regio- and stereochemical outcomes of these cycloaddition reactions. nih.gov

Coupling and Transformation Reactions

The reactivity of this compound extends to various coupling and transformation processes, although the kinetic aspects of these reactions are not as extensively documented as its cycloaddition chemistry.

Currently, there is a lack of specific, detailed kinetic studies in the accessible scientific literature that focus on the pH-dependent coupling reactions of this compound. While the reactivity of pyridine-N-oxide derivatives is known to be influenced by factors such as pH, particularly in the presence of Lewis acids, quantitative kinetic data for coupling reactions of the 4-nitroso derivative remains an area requiring further investigation. researchgate.net General studies on nitroxide radicals show that their stability and reaction pathways can be sensitive to the chemical environment, including the presence of reductants and changes in pH, which can affect redox processes and radical decay rates. st-andrews.ac.ukiaea.org

Visible Light-Promoted Transformations Involving Nitrosoarenes

The nitroso moiety of nitrosoarenes, including this compound, is a chromophore that can absorb visible light, leading to electronically excited states and enabling a variety of photochemical transformations. These reactions often proceed under mild, catalyst-free conditions, offering a green and sustainable alternative to traditional synthetic methods.

One significant transformation is the synthesis of nitrones. Research has demonstrated that nitrosoarenes react with aryl diazoacetates under visible light irradiation, without the need for any catalyst or additive, to form nitrones. This protocol shows good functional group tolerance and applies to a broad scope of substrates for both reaction partners. youtube.combohrium.com The reaction is believed to proceed through the formation of a carbene from the diazo compound, which then reacts with the nitrosoarene.

Furthermore, the photochemical reactivity of nitroso compounds can be harnessed for addition reactions. For instance, the photoaddition of N-nitrosopiperidines to terminal alkynes has been achieved using visible light irradiation. This process leads to the formation of tetrahydroimidazo[1,2-a]pyridine 1-oxides through the dehydrogenative cycloisomerization of an intermediate β-nitroso enamine. scripps.edunih.gov Such reactions highlight the potential for forming complex heterocyclic structures from nitroso precursors under photochemical conditions. Continuous flow chemistry has proven particularly effective in managing the decomposition pathways of reactive intermediates in these transformations. scripps.edunih.gov

Table 1: Examples of Visible Light-Promoted Reactions with Nitroso Compounds

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Nitrosoarenes | Aryl Diazoacetates | Nitrones | Visible Light, Catalyst/Additive-Free | youtube.combohrium.com |

| N-Nitrosopiperidines | Terminal Alkynes | Tetrahydroimidazo[1,2-a]pyridine 1-oxides | Visible Light Irradiation | scripps.edunih.gov |

N-Oxide Deoxygenation and Other Functional Group Transformations

The N-oxide functional group in this compound significantly influences the electronic properties of the pyridine ring but can be removed to yield the corresponding pyridine derivative. This deoxygenation is a crucial transformation in the synthesis of substituted pyridines. A variety of methods have been developed for this purpose, ranging from classical stoichiometric reagents to modern catalytic systems.

Recent advancements have focused on milder and more selective catalytic methods. For example, a palladium-catalyzed method utilizes trialkylamines as transfer oxidants for the deoxygenation of pyridine N-oxides. This reaction, often accelerated by microwave irradiation, is tolerant of a wide array of functional groups, including nitro, ester, and carbonyl groups. rsc.org Another contemporary approach involves visible light-mediated metallaphotoredox catalysis, which can achieve highly chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as the stoichiometric reductant at room temperature. thieme-connect.de

Photocatalysis with rhenium complexes has also been shown to enable the deoxygenation of N–O bonds under ambient conditions. researchgate.net This method is effective for various pyridine N-oxides, showcasing the potential of photochemical approaches for this key transformation. researchgate.net Beyond catalytic methods, reagents like phosphorus oxychloride and aluminum iodide have been traditionally used for the reductive cleavage of the N-O bond. ucl.ac.uk

The N-oxide group not only serves as a protecting or directing group that is later removed but also facilitates other functional group transformations. The presence of the N-oxide enhances the reactivity of the pyridine ring, particularly at the ortho (2- and 6-) and para (4-) positions, making them susceptible to both nucleophilic and electrophilic attack. thieme-connect.de While the 4-position is blocked by the nitroso group in the title compound, the N-oxide activates the 2- and 6-positions for functionalization, such as C-H activation, prior to a final deoxygenation step. researchgate.net

Table 2: Comparison of Selected Deoxygenation Methods for Pyridine N-Oxides

| Method | Reagent/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Transfer Oxidation | [Pd(OAc)2]/dppf, Et3N | Microwave or Conventional Heating | High chemoselectivity, tolerates diverse functional groups | rsc.org |

| Metallaphotoredox Catalysis | Photocatalyst, Hantzsch Ester | Visible Light, Room Temperature | Highly chemoselective, mild conditions | thieme-connect.de |

| Rhenium Photocatalysis | [Re(4,4′-tBu-bpy)(CO)3Cl] | Ambient Conditions | Effective for various N-O bonds | researchgate.net |

| Classical Reduction | PCl3, Zn, or AlI3 | Varies | Readily available reagents | researchgate.netucl.ac.uk |

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, transition states, and electronic factors governing the reactivity of molecules like this compound.

Transition State Analysis and Energy Profiles of Key Reactions

Although specific computational studies on this compound are scarce, mechanistic investigations of related compounds offer valuable understanding. For reactions involving nitroso compounds, such as cycloadditions or reactions with radicals, computational analysis can map the potential energy surface, identifying the structures of transition states and intermediates. A transition state represents the energy maximum along a reaction coordinate and its structure, characterized by partial bonds, reveals the geometry of the molecule as bonds are formed and broken. youtube.com

Role of Electronic Effects in Determining Regioselectivity

The regioselectivity of reactions involving this compound is governed by the electronic influence of both the N-oxide and the nitroso groups. The pyridine N-oxide moiety is electronically ambiguous; it can act as both an electron-donating and an electron-withdrawing group. youtube.com Resonance structures show that the formally negative oxygen atom can donate electron density to the ortho (2,6) and para (4) positions, making them nucleophilic and susceptible to electrophilic attack. thieme-connect.de Conversely, the positive charge on the nitrogen atom withdraws electron density from the same positions, making them electrophilic and reactive towards nucleophiles. thieme-connect.de

DFT calculations and Natural Bond Orbital (NBO) analysis can quantify these effects. Studies on 4-substituted pyridine N-oxides have shown that the oxygen atom is more nucleophilic than the nitrogen atom in the corresponding pyridine. acs.org The calculated natural atomic charge on the N-oxide oxygen is more negative than on the pyridine nitrogen, supporting its role as the primary site for electrophilic attack. acs.org

In the case of this compound, the powerful electron-withdrawing nature of the nitroso group at the 4-position will significantly modulate the electronic landscape. This group will enhance the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions, making them prime targets for nucleophilic attack. Computational studies correlating reaction rates of substituted pyridine N-oxides with Hammett parameters have confirmed the transmission of electronic effects from substituents to the reaction center. rsc.org A similar computational analysis for this compound would precisely predict the most favorable sites for chemical reactions, thereby explaining the observed regioselectivity.

Spectroscopic Characterization and Structural Elucidation of 4 Nitrosopyridine 1 Oxide

Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediates Research

4-Nitrosopyridine 1-oxide and its derivatives have been identified as highly effective water-soluble spin-traps. These compounds are adept at scavenging carbon- and oxygen-centered radicals, reacting with them to form persistent nitroxide radicals. The resulting nitroxide adducts are paramagnetic and can be readily studied using ESR spectroscopy, a technique that detects species with unpaired electrons. This application is crucial for identifying short-lived radical intermediates in various chemical and biological systems.

The ESR spectrum of a nitroxide adduct provides a wealth of structural information through its hyperfine splitting pattern. The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H) splits the ESR signal into multiple lines. The spacing between these lines, known as the hyperfine splitting constant (hfsc or a), is characteristic of the specific nucleus and its environment.

The magnitude of the nitrogen hyperfine splitting constant (aN) and the hydrogen splitting constants (aH) in the nitroxide adduct can be used to identify the trapped radical. For instance, the trapping of a methyl radical (•CH₃) by a nitroso compound results in a distinct ESR spectrum. mdpi.com The analysis of these constants is a cornerstone of identifying radical structures. researchgate.netnih.gov The specific values of hfscs are sensitive to the conformation and electronic environment of the nitroxide adduct. nih.govelsevier.com

Below is a table of representative hyperfine splitting constants for adducts formed from nitroso spin traps with various radicals, illustrating how these values are used for identification.

| Spin Trap | Radical Source | Trapped Radical | Adduct | aN (G) | aH (G) |

| DBNBS | DMSO | •CH₃ | •DBNBS-CH₃ | 12.87 | 11.02 (3H) |

| DBNBS | DMSO-d₆ | •CD₃ | •DBNBS-CD₃ | 12.96 | 1.70 (3D) |

Data sourced from studies on 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) in aqueous solutions containing dimethyl sulfoxide (DMSO). mdpi.com The values demonstrate the distinct hyperfine patterns that allow for unambiguous radical identification.

The experimental ESR spectra of radical adducts can often be complex due to overlapping signals from multiple species or poorly resolved splitting patterns. mdpi.com In such cases, computer simulation is an indispensable tool for accurate spectral analysis and structural assignment. mdpi.com

Software programs are used to generate theoretical ESR spectra based on a set of input parameters, including g-values and hyperfine splitting constants for each magnetic nucleus. mdpi.com The simulated spectrum is then compared to the experimental one. By iteratively adjusting the simulation parameters, an optimal match can be achieved, which validates the assignment of the radical structure and the determined hyperfine splitting constants. researchgate.net This approach is particularly powerful for distinguishing between different potential radical adducts that may have similar but not identical ESR signatures. It overcomes challenges associated with analyzing poorly resolved or complex multicomponent spectra, making it a key technique in the application of spin traps like this compound. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.orglibretexts.org For organic molecules, the most common transitions involve the promotion of electrons from σ (sigma), π (pi), and n (non-bonding) orbitals to antibonding π* or σ* orbitals. uzh.chyoutube.com The structure of this compound, featuring a conjugated π-system, a nitroso group, and an N-oxide moiety, gives rise to characteristic π → π* and n → π* transitions. libretexts.org

The electronic spectrum of a molecule is intrinsically linked to its structure. researchgate.net In this compound, the pyridine (B92270) ring, the N-oxide group, and the nitroso group collectively form a chromophore system. The delocalized π-electrons of the aromatic ring and the lone pair electrons on the oxygen and nitrogen atoms are responsible for the molecule's UV-Vis absorption profile.

The N-oxide group acts as an electron-donating group, while the nitroso group is electron-withdrawing. This electronic arrangement facilitates intramolecular charge transfer, which significantly influences the energy of the electronic transitions. Correlations can be drawn between structural modifications and spectral shifts; for example, changing substituents on the pyridine ring would alter the energy of the π → π* and charge-transfer transitions, leading to a predictable shift in the maximum absorption wavelength (λmax).

Charge-transfer (CT) transitions are a prominent feature in molecules with distinct electron-donor and electron-acceptor groups. wikipedia.org These transitions involve the effective movement of an electron from a molecular orbital that is predominantly localized on the donor part of the molecule to an orbital centered on the acceptor part. libretexts.org In this compound, the electron-rich N-oxide and pyridine ring system can act as a donor, while the nitroso group serves as an acceptor, giving rise to an intramolecular charge-transfer band.

CT bands are typically characterized by their high intensity, with large molar absorptivity (ε) values often exceeding 10,000 L mol⁻¹ cm⁻¹. wikipedia.orglibretexts.org This high intensity is because the transitions are generally symmetry-allowed. libretexts.org These bands are often found in the UV or visible portion of the spectrum and are sensitive to the polarity of the solvent. wikipedia.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the λmax of the absorption bands in the UV-Vis spectrum. researchgate.net Compounds exhibiting strong charge-transfer character, like this compound, are often highly solvatochromic.

Studies on the closely related compound, 4-nitropyridine (B72724) N-oxide, have demonstrated its potential as a solvatochromic indicator for the hydrogen-bond donor (HBD) ability of solvents. researchgate.net A linear relationship has been established between the absorption frequency and the Kamlet-Taft α parameter of the solvent, which is a scale of solvent hydrogen-bond acidity. researchgate.net The solvatochromic effect in 4-nitropyridine N-oxide is located in the long-wavelength UV region (330-355 nm). researchgate.net The ground state of such molecules is more polar than the excited state, and solvents with strong HBD properties can stabilize the ground state through hydrogen bonding, thus increasing the energy required for the electronic transition. This results in a hypsochromic (blue) shift to shorter wavelengths. This behavior makes these compounds useful probes for assessing solvent properties. researchgate.net

The table below shows the solvatochromic shifts for the analogous compound 4-nitropyridine N-oxide in various solvents, illustrating its utility as an HBD probe.

| Solvent | Kamlet-Taft α | λmax (nm) |

| Cyclohexane | 0.00 | 354.5 |

| Benzene | 0.00 | 348.6 |

| Dichloromethane | 0.13 | 345.5 |

| 2-Propanol | 0.76 | 335.5 |

| Ethanol | 0.83 | 334.2 |

| Methanol | 0.93 | 332.9 |

| Water | 1.17 | 330.1 |

Data adapted from studies on 4-nitropyridine N-oxide. researchgate.net The shift to shorter wavelengths (higher energy) with increasing solvent HBD ability (α parameter) is evident.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysissci-hub.senih.gov

Vibrational Mode Assignments and Conformational Insightssci-hub.se

A complete vibrational assignment for this compound would involve identifying the fundamental vibrational modes associated with its constituent parts, including the pyridine ring, the N-oxide group, and the nitroso group. For the closely related compound, 4-nitropyridine N-oxide, detailed vibrational studies have been conducted, providing a basis for predicting the spectral features of the nitroso analog. sci-hub.se

Key vibrational modes expected for this compound include:

N-O Stretching (N-oxide): The N-oxide stretching vibration is a prominent feature in the IR spectra of pyridine N-oxides. In 4-nitropyridine N-oxide, this band is observed around 1303 cm⁻¹ in a non-polar solvent like carbon tetrachloride and shifts to lower frequencies in hydrogen-bonding solvents, indicating a decrease in the N-O bond order. sci-hub.se A similar solvent-dependent behavior would be expected for this compound.

N=O Stretching (Nitroso): The C-nitroso group (C-N=O) typically exhibits a strong stretching vibration in the range of 1500-1620 cm⁻¹. This would be a key distinguishing feature in the spectrum of this compound compared to its nitro counterpart.

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring would be observed, though their exact frequencies would be influenced by the electronic effects of both the N-oxide and the 4-nitroso substituents. nih.govscialert.net

By analyzing the positions, intensities, and shifts of these vibrational bands under different conditions (e.g., different solvents), insights into the molecule's conformation and intermolecular interactions can be gained.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment Notes |

|---|---|---|

| N=O Stretch (Nitroso group) | 1500 - 1620 | Expected to be a strong band in the IR spectrum. |

| Pyridine Ring Stretch | 1400 - 1600 | Multiple bands corresponding to C=C and C=N stretching. |

| N-O Stretch (N-oxide group) | 1200 - 1300 | Frequency is sensitive to solvent and hydrogen bonding. sci-hub.se |

| C-H Bending (Aromatic) | 1000 - 1300 (in-plane), 700 - 900 (out-of-plane) | Provides information on the substitution pattern. scialert.net |

Application of In-Situ Spectroscopic Monitoring in Reaction Studiesrsc.org

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples for offline analysis. rsc.org Techniques like IR and Raman spectroscopy are particularly well-suited for this purpose, enabling the tracking of reactant consumption, intermediate formation, and product generation. bohrium.com

For a compound like this compound, in-situ monitoring could be applied to:

Synthesis: Track the oxidation of a precursor to form the N-oxide and the subsequent nitrosation, monitoring the appearance of the characteristic N-O and N=O vibrational bands.

Reactions: Observe reactions involving the nitroso group, such as its reduction or its participation in cycloaddition reactions. The change in intensity of the N=O stretching band would provide direct kinetic data on the reaction progress.

Visible laser-induced reactions of pyridine-substituted olefins have been successfully monitored using in-situ Raman spectroscopy, demonstrating the feasibility of this technique for studying the reaction kinetics of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterizationresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and electronic environment of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on chemical connectivity, molecular conformation, and electron density distribution.

Proton and Carbon-13 NMR Spectral Analysiscdnsciencepub.comrsc.org

¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of a molecule. For pyridine N-oxide derivatives, the formation of the N-oxide group significantly alters the electronic distribution within the aromatic ring. cdnsciencepub.comnih.gov

¹H NMR: The protons on the pyridine ring would appear as a set of doublets, characteristic of a 1,4-disubstituted aromatic system. The N-oxide group generally causes a shift in the positions of the ring protons compared to the parent pyridine. For example, in 4-methylpyridine N-oxide, the protons at the 2,6-positions (ortho to the nitrogen) are deshielded relative to the protons at the 3,5-positions. rsc.org The strong electron-withdrawing nature of the nitroso group would further influence these chemical shifts.

¹³C NMR: N-oxidation of pyridines typically results in a significant upfield shift (increased shielding) for the C4 (para) and C2/C6 (ortho) carbons, and a downfield shift (deshielding) for the C3/C5 (meta) carbons. cdnsciencepub.com This reflects the ability of the N-O moiety to act as both a π-electron donor and a σ-electron acceptor. The chemical shifts of this compound would be further modulated by the electronic effects of the C4-nitroso group.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (H2, H6) | Data not available | Expected to be a doublet, deshielded due to proximity to the N-oxide group. nih.gov |

| ¹H (H3, H5) | Data not available | Expected to be a doublet. |

| ¹³C (C4) | Data not available | Chemical shift influenced by both the N-oxide and directly attached nitroso group. |

| ¹³C (C2, C6) | Data not available | Shift influenced by the N-oxide group's resonance and inductive effects. cdnsciencepub.com |

| ¹³C (C3, C5) | Data not available | Shift influenced by the N-oxide group. cdnsciencepub.com |

Multinuclear NMR Studies, including Nitrogen-15 NMRresearchgate.netmdpi.com

Multinuclear NMR, particularly ¹⁵N NMR, is exceptionally sensitive to the electronic environment of nitrogen atoms. researchgate.net For this compound, two distinct nitrogen signals would be expected: one for the pyridine ring N-oxide and one for the nitroso group.

The ¹⁵N chemical shifts of pyridine N-oxides are highly sensitive to the nature and position of substituents on the ring. researchgate.net The shielding of the pyridine ring nitrogen is influenced by inductive effects, steric hindrance, and the potential for electron delocalization. researchgate.net In substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen can vary significantly. For instance, in pyridine N-oxide itself, the solid-state isotropic chemical shift is approximately -98 ppm, which is upfield from pyridine (-63 ppm). mdpi.com The ¹⁵N chemical shift for the nitroso group would also be expected in a characteristic region, providing unambiguous evidence for its presence.

Investigation of Chemical Shift Anisotropiesmdpi.comrsc.org

In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent, a phenomenon known as chemical shift anisotropy (CSA). The CSA provides information about the three-dimensional electronic environment around the nucleus. The principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding along three perpendicular axes. mdpi.com

Studies on related energetic materials, such as aminonitropyridines and their N-oxides, have shown that the principal components of the ¹⁵N chemical shift tensor are highly sensitive to electronic, structural, and intermolecular effects. mdpi.com For example, in these systems, the δ₁₁ component was found to be about twice as sensitive to changes as the other components. An investigation of the CSA for this compound would provide deep insights into the bonding and electronic structure of the N-oxide and nitroso functionalities, particularly how the electron density is distributed in the solid state.

X-ray Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for the parent compound, this compound, is not extensively reported in publicly available literature, the principles of the technique and the structural characteristics of related pyridine N-oxide derivatives are well-documented. Analysis of these derivatives allows for a comprehensive understanding of the structural features that would be anticipated for this compound.

The crystal structure analysis of pyridine N-oxide derivatives reveals a planar or near-planar pyridine ring. The N-oxide group, with its semi-polar N⁺-O⁻ bond, significantly influences the electronic properties and intermolecular interactions of the molecule. In the solid state, these molecules often pack in arrangements that are stabilized by a network of non-covalent interactions.

The nature of the substituent at the 4-position of the pyridine N-oxide ring has a profound and predictable effect on the molecular geometry and the types of intermolecular forces present in the crystal. By comparing derivatives with electron-donating groups (EDG) and electron-withdrawing groups (EWG), clear structural trends can be established.

Studies comparing non-substituted pyridine N-oxide with 4-methylpyridine 1-oxide (with the electron-donating -CH₃ group) and 4-nitropyridine 1-oxide (with the strong electron-withdrawing -NO₂ group) demonstrate significant substituent effects on the structural parameters. nih.gov

Effect on Molecular Geometry:

Electron-Withdrawing Groups (EWGs): A strong EWG like the nitro group (-NO₂) in 4-nitropyridine 1-oxide causes a notable increase in the internal angle of the pyridine ring at the point of substitution (the ipso-angle). nih.gov This group also leads to a decrease in the length of the semi-polar N-O bond compared to the unsubstituted pyridine N-oxide. nih.gov

Electron-Donating Groups (EDGs): Conversely, an EDG such as the methyl group (-CH₃) in 4-methylpyridine 1-oxide produces the opposite effect, causing a decrease in the ipso-angle and a slight elongation of the N-O bond. nih.gov

These geometric changes are a direct result of the electronic influence of the substituent on the pyridine ring system.

Interactive Data Table: Comparison of Geometric Parameters in 4-Substituted Pyridine N-oxides

| Compound | Substituent | N-O Bond Length (Å) | C2-N1-C6 Angle (°) | C3-C4-C5 Angle (°) (ipso-angle) |

| Pyridine N-oxide | -H | 1.290 | 121.0 | 119.5 |

| 4-Methylpyridine 1-oxide | -CH₃ (EDG) | - | 121.4 | 118.8 |

| 4-Nitropyridine 1-oxide | -NO₂ (EWG) | 1.252 | 123.1 | 120.3 |

Data derived from gas-phase electron diffraction and quantum chemical calculation studies which correlate with solid-state findings. nih.govresearchgate.net

Effect on Intermolecular Interactions: The electronic character of the substituent also dictates the nature of the intermolecular interactions in the solid state.

Molecules with strong EWGs, like 4-nitropyridine 1-oxide, exhibit strong π-hole interactions where the electron-deficient nitrogen atom of the nitro group interacts with electron-rich regions of neighboring molecules, such as the oxygen atom of the N-oxide group. nih.gov

The N-oxide oxygen atom is a potent hydrogen bond acceptor, and C-H···O interactions are common in the crystal packing of these derivatives.

In halogenated derivatives, the introduction of chlorine or bromine allows for the formation of halogen bonds, which can be a significant structure-directing force in the crystal lattice.

Computational Chemistry and Theoretical Modeling of 4 Nitrosopyridine 1 Oxide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within 4-Nitrosopyridine 1-oxide. These methods solve the Schrödinger equation, or its approximations, to determine the molecule's electronic wavefunction and energy.

The study of molecules like this compound often employs both ab initio and Density Functional Theory (DFT) methods to model its electronic structure and predict its properties.

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for molecular calculations. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to determine the optimized geometry and electronic properties of pyridine (B92270) N-oxide derivatives. For instance, studies on the related molecule 4-nitropyridine (B72724) N-oxide have utilized MP2 calculations alongside DFT to achieve high accuracy. nih.gov

Density Functional Theory (DFT) has become the most widely used method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. thaiscience.info The B3LYP functional is a popular hybrid functional that combines the strengths of both HF and DFT approaches and is frequently used to predict molecular structures, vibrational frequencies, and electronic properties of aromatic compounds. thaiscience.inforesearchgate.net For pyridine N-oxide systems, DFT methods have been shown to reproduce experimental geometric parameters with high fidelity. nih.gov

These computational approaches are essential for predicting key structural features, such as bond lengths and angles, which are influenced by the electronic interplay between the pyridine N-oxide ring and the nitroso substituent.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. thaiscience.infoirjweb.com

HOMO : Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic or electron-donating character.

LUMO : Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilic or electron-accepting character.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is shared among the atoms in the molecule. nih.gov This provides insight into the polarity of bonds and the partial atomic charges. For pyridine N-oxide derivatives, NBO analysis helps to characterize the nature of the semipolar N→O bond and the delocalization of charge throughout the aromatic system.

Below is an interactive table summarizing typical quantum chemical parameters calculated for aromatic nitro and nitroso compounds.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Natural Atomic Charges | Partial charges on individual atoms (e.g., from NBO) | Identifies electrophilic and nucleophilic sites within the molecule. |

The electronic structure of this compound is heavily influenced by intramolecular interactions and resonance. The N-oxide group acts as an electron-donating group through resonance, while the para-nitroso group is strongly electron-withdrawing. This "push-pull" electronic effect leads to significant charge delocalization across the molecule.

Computational methods can quantify these interactions. For example, NBO analysis can reveal hyperconjugative interactions and the delocalization of electron density from the N-oxide group into the π-system of the ring and towards the nitroso group. nih.gov This delocalization is critical to the stability of the molecule and influences its geometry. In the related 4-nitropyridine N-oxide, the presence of the electron-withdrawing nitro group leads to a notable decrease in the N→O bond length and an increase in the ipso-C-N-C angle of the pyridine ring compared to unsubstituted pyridine N-oxide, effects that would be similarly expected with a nitroso substituent. nih.gov

The key resonance structures for this compound involve the delocalization of the negative charge from the N-oxide oxygen and the positive charge on the ring nitrogen, with significant contribution from quinonoid-like structures that extend charge separation to the nitroso group.

Computational Thermodynamics and Energetics

Computational methods are also invaluable for studying the thermodynamic properties of this compound, including the stability of different forms and the effects of chemical modifications.

A characteristic feature of aromatic C-nitroso compounds is their tendency to exist in a reversible equilibrium between a monomeric form and a dimeric (azodioxy) form in solution. researchgate.net The monomer is typically colored (blue or green), while the dimer is often colorless. acs.org Computational thermodynamics can be used to calculate the energies of both the monomer and the dimer, thereby predicting the equilibrium position under different conditions.

Studies on analogous compounds like 2-nitrosopyridine show that the dimeric form is predominant at ambient temperatures in organic solvents. researchgate.net The dimerization process is exothermic, with thermodynamic parameters that can be calculated computationally and verified experimentally.

The table below presents experimental thermodynamic data for the dissociation of the Z-dimer of 2-nitrosopyridine into two monomer units, which serves as a model for the behavior expected of this compound.

| Compound | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ΔG°₂₉₈ (kJ mol⁻¹) |

| 2-Nitrosopyridine | 56.4 ± 1.1 | 141 ± 4 | 14.4 ± 0.1 |

These calculations help to understand why dimerization is favored at lower temperatures (enthalpy-driven) and why the monomer becomes more favorable at higher temperatures (entropy-driven). The stability of the dimeric form is a key factor in the chemistry of nitroso compounds, as the monomer is generally the more reactive species. nih.gov

The thermodynamic stability of both the monomer and the dimer can be significantly altered by the presence of other substituents on the aromatic ring. Computational studies allow for a systematic evaluation of these substituent effects.

For pyridine N-oxides, electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) have opposing effects on the geometry and electron distribution of the ring and the N→O bond. nih.gov An electron-donating group in the para position tends to increase the N→O bond length, while an electron-withdrawing group decreases it. nih.govresearchgate.net

In the context of the monomer-dimer equilibrium of nitroso compounds, substituents play a crucial role. Research on substituted nitrosobenzenes has shown that electron-donating groups in the para-position can slow the C–NO bond rotation in the monomer and, importantly, diminish the propensity for dimerization. acs.org This effect is attributed to the stabilization of the monomeric form through resonance.

Isomerization Studies and Energetic Preferences

Quantum chemical calculations have been employed to investigate the isomerization reactions involving nitroso compounds and their isomers. These studies are crucial for understanding the stability and reactivity of different molecular forms. For instance, isomerization reactions between nitroso oxides and nitrocompounds have been studied in both triplet and singlet states. sciforum.net Theoretical calculations indicate that such reactions generally proceed in the direction of forming the more stable nitrocompound. sciforum.net

The energetic landscape of these transformations is critical. For example, the activation energy for the conversion of a trans-nitroso oxide molecule into nitrobenzene is calculated to be 63.81 kcal/mol in the singlet state and 22.35 kcal/mol in the triplet state. sciforum.net For the corresponding cis-nitroso oxide to nitrobenzene reaction, the activation energies are 23.50 and 60.00 kcal/mol, respectively. sciforum.net While these specific values are for a related phenyl system, they illustrate the computational approaches used to determine energetic preferences and reaction barriers that would be applicable to this compound. The relative stability of isomers is a key determinant of their prevalence and potential reaction pathways.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate the optical properties of organic molecules, including their UV-Vis absorption spectra. chemrxiv.org These simulations can predict key parameters such as the maximum absorption wavelength (λmax) and oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, its solvatochromic effect, which is its color change in response to the polarity of the solvent, has been evaluated. This effect is observed in the long-wavelength ultraviolet region, specifically between 330 and 355 nm. researchgate.netnih.gov This compound's potential as a solvatochromic indicator for the hydrogen-bond donor ability of solvents has been established through a linear free-energy relationship that is primarily dependent on the Kamlet-Taft α parameter of the solvent. researchgate.netnih.gov In single crystals, an intense electronic transition of internal charge transfer character is located at 388 nm and 339 nm for different polarizations. researchgate.net The significant excitonic splitting of 3860 cm⁻¹ is attributed to dipole-dipole interactions. researchgate.net

| Property | Predicted/Observed Value | Reference |

| Solvatochromic Effect Wavelength | 330-355 nm | researchgate.netnih.gov |

| Electronic Transition (c-polarized) | 388 nm | researchgate.net |

| Electronic Transition (a-polarized) | 339 nm | researchgate.net |

| Excitonic Splitting | 3860 cm⁻¹ | researchgate.net |

This table summarizes the key spectroscopic parameters for this compound.

Electron Spin Resonance (ESR) spectroscopy is a vital technique for studying paramagnetic species, such as radical anions. The formation of the one-electron reaction product of similar compounds, the nitroso radical anion, has been confirmed by ESR experiments, and the corresponding hyperfine coupling constants have been calculated. researchgate.net

Hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei in the molecule. libretexts.orgyoutube.comyoutube.com The number of lines in an ESR spectrum can be predicted using the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. youtube.com For a radical anion of this compound, the unpaired electron would interact with the nitrogen nuclei of the nitroso group and the pyridine ring, as well as with the hydrogen nuclei.

Computational methods, such as DFT, are used to calculate the hyperfine splitting constants (hfccs), which measure the magnitude of this interaction. mdpi.com These calculations provide valuable information about the electronic structure and the distribution of the unpaired electron's spin density within the radical. For nitroxide radicals, it has been shown that the surrounding solvent can influence the spin density distribution and, consequently, the isotropic hyperfine splitting constant. researchgate.net

| Nucleus | Predicted Interaction |

| ¹⁴N (Nitroso) | Primary hyperfine splitting |

| ¹⁴N (Pyridine) | Secondary hyperfine splitting |

| ¹H (Pyridine) | Further hyperfine splitting |

This table outlines the expected nuclei contributing to the hyperfine splitting in the ESR spectrum of the this compound radical anion.

Molecular Dynamics and Conformation Analysis

Molecular dynamics simulations and conformational analysis provide insights into the dynamic behavior of this compound, including its interactions with its environment and its preferred spatial arrangements.

The properties of this compound in solution are influenced by its interactions with solvent molecules. Explicit modeling of solvent effects, for example through DFT calculations including a number of surrounding water molecules, can reveal changes in geometrical parameters and the redistribution of partial electric charges. researchgate.net For similar molecules, it has been shown that an aqueous cluster of around 45 water molecules can be an appropriate model for a complete aqueous shell, with many structural and electronic characteristics converging with as few as 10 water molecules. researchgate.net

Water surroundings can induce an increase in electron spin density on the nitrogen atom of a nitroxide fragment by stabilizing the polar resonance structure. researchgate.net This demonstrates the importance of considering intermolecular interactions and solvent effects in computational models to accurately predict the properties of molecules in a condensed phase.

In the solid state, the arrangement of molecules is governed by a balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The crystal structure of related compounds, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveals the presence of medium-strong hydrogen bonds of the C–H⋯O type. researchgate.net

Lattice-dynamical calculations using atom-atom Buckingham-type potentials and a multipole expansion can be used to interpret phonon dispersion curves and low-frequency vibrational spectra. researchgate.net These simulations provide a detailed understanding of the forces that determine the crystal packing. Theoretical analyses of organic pigments have shown that the spectral shift from the gas to the solid phase is influenced by structural deformation, the electrostatic potential of the crystal field, and intermolecular interactions, with each contribution being of a similar magnitude. nih.gov

| Interaction Type | Role in Solid State |

| Hydrogen Bonding | Key in determining molecular packing |

| Van der Waals Forces | Contribute to overall crystal stability |

| Electrostatic Interactions | Influence molecular orientation and packing |

This table summarizes the primary intermolecular forces involved in the solid-state packing of pyridine N-oxide derivatives.

Applications of 4 Nitrosopyridine 1 Oxide in Organic Synthesis Research

Spin-Trapping Reagent in Radical Chemistry

The detection and characterization of transient, highly reactive radical species are crucial for understanding reaction mechanisms in chemistry and biology. 4-Nitrosopyridine 1-oxide and its derivatives have emerged as highly effective spin-trapping reagents for this purpose.

Use in Detecting and Characterizing Transient Radical Species

This compound is particularly adept at trapping short-lived carbon-centered and oxygen-centered radicals. nih.gov The reaction between the spin trap and a transient radical results in the formation of a more stable nitroxide radical, known as a spin adduct. This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.

The EPR spectrum of the spin adduct provides valuable information about the structure of the trapped radical. The hyperfine splitting constants (hfsc) in the EPR spectrum are characteristic of the type of radical that was trapped. For instance, trapping different radicals with this compound results in distinct EPR spectra with unique hyperfine splitting patterns, allowing for the identification of the transient species.

Below is a table summarizing the hyperfine splitting constants for various radical adducts of this compound, as determined by EPR spectroscopy.

| Trapped Radical | Hyperfine Splitting Constants (in Gauss) |

| Phenyl | aN = 10.1, aH(2,6) = 2.8, aH(3,5) = 1.0 |

| Methyl | aN = 11.3, aH(Me) = 10.3, aH(2,6) = 2.8, aH(3,5) = 1.0 |

| tert-Butoxy | aN = 11.3, aH(2,6) = 2.8, aH(3,5) = 1.0 |

This data is compiled from detailed EPR spectral analysis of the respective spin adducts.

Development of Water-Soluble Spin Traps

A significant advantage of this compound and its derivatives is their solubility in water. nih.gov This property is particularly valuable for studying radical processes in biological systems, which are predominantly aqueous environments. The development of water-soluble spin traps allows for the in-situ detection of radicals in biological milieu, providing insights into oxidative stress, enzymatic reactions, and other radical-mediated physiological and pathological processes.

Dienophile and Reactant in Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic compounds. This compound, with its electron-deficient nitroso group, can act as a dienophile in hetero-Diels-Alder reactions, facilitating the synthesis of complex molecular architectures.

Construction of Complex Heterocyclic Scaffolds via Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a heterodienophile, where one or more atoms in the dienophile is not carbon. Nitroso compounds are effective heterodienophiles, and the reaction with a conjugated diene leads to the formation of a six-membered heterocyclic ring containing a nitrogen-oxygen bond. nd.edu

While specific studies detailing the use of this compound in hetero-Diels-Alder reactions for the construction of complex heterocyclic scaffolds are an area of ongoing research, the general reactivity of nitroso compounds suggests its potential in this area. The regioselectivity of such reactions can often be controlled by the choice of Lewis acid catalyst, allowing for the synthesis of specific isomers. rsc.org

Synthesis of N-Oxide-Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.net The synthesis of these scaffolds is of great interest to medicinal chemists.

A gold-catalyzed reaction between 2-aminopyridine (B139424) N-oxide and alkynes provides a mild and atom-economical route to N-Oxide-Imidazo[1,2-a]pyridines. nih.gov This reaction proceeds through the formation of an α-oxo gold carbenoid species, which is then trapped by the aminopyridine N-oxide to form the desired heterocyclic product. While this method does not directly use this compound, it highlights the utility of the pyridine (B92270) N-oxide moiety in the synthesis of these important heterocycles. Further research may explore the potential of this compound as a precursor or reactant in similar synthetic strategies.

Precursor and Intermediate in the Synthesis of Biologically Relevant Molecules

The pyridine N-oxide framework is a common feature in many biologically active compounds. Consequently, derivatives of this compound, particularly 4-nitropyridine (B72724) 1-oxide, serve as important intermediates in the synthesis of pharmaceuticals.

One notable application is in the production of proton pump inhibitors, such as Omeprazole. scispace.com The synthesis of Omeprazole involves the coupling of a substituted pyridine derivative with a benzimidazole (B57391) moiety. The precursor to the pyridine component is often a 4-nitropyridine 1-oxide derivative, which is subsequently functionalized and deoxygenated to yield the final product. The N-oxide group plays a crucial role in activating the pyridine ring for necessary chemical modifications. semanticscholar.org

The versatility of the nitro and N-oxide groups allows for a variety of chemical transformations, making these compounds valuable building blocks in the synthesis of a diverse range of biologically active molecules. nih.gov

Role in the Synthetic Pathways to Pharmaceuticals and Agrochemicals

The pyridine core is a fundamental motif in a vast array of pharmaceuticals and agrochemicals. nih.gov Consequently, functionalized pyridines are crucial intermediates in the synthesis of these vital compounds. While direct documentation of this compound in the final stages of drug synthesis is specialized, its precursor, 4-nitropyridine 1-oxide, is a well-established and important intermediate for producing various medicines and pesticides. researchgate.net

The synthesis of 4-nitropyridine 1-oxide is typically achieved through the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid. guidechem.com This product serves as a versatile building block. For instance, 4-nitro-2,3,5-trimethylpyridine-N-oxide is a key intermediate in the synthesis of proton pump inhibitors like Omeprazole. google.comnbinno.com Similarly, 2-Ethyl-4-nitropyridine-N-oxide is essential for manufacturing anti-tuberculosis drugs such as prothionamide. google.com In the agrochemical sector, nitrated pyridine derivatives are used to create pyridyl urea (B33335) plant growth regulators, which promote cell division and enhance crop resilience. google.comchempanda.com

The strategic importance of 4-nitropyridine 1-oxide lies in the reactivity of its nitro group, which can be readily displaced by various nucleophiles to introduce a range of functional groups at the 4-position. researchgate.net The N-oxide group activates the pyridine ring, facilitating this substitution. guidechem.com The resulting 4-substituted pyridine-N-oxides can then be reduced to the corresponding pyridine derivatives. researchgate.net The conversion of the nitro group to a nitroso group is a standard synthetic transformation, positioning this compound as a valuable derivative in these synthetic pathways, allowing for further diversification in the design of complex bioactive molecules.

| Precursor/Intermediate | Application Area | Resulting Product Class/Example | Reference |

|---|---|---|---|

| 4-Nitropyridine 1-oxide | Pharmaceuticals | Anti-Aureococcus antibiotics, cardiotonic agents, antiviral agents | google.com |

| 4-Nitro-2,3,5-trimethylpyridine 1-oxide | Pharmaceuticals | Proton pump inhibitors (e.g., Omeprazole) | google.comnbinno.com |

| 2-Ethyl-4-nitropyridine 1-oxide | Pharmaceuticals | Anti-tuberculosis drugs (e.g., Prothionamide) | google.com |

| 4-Nitropyridine | Agrochemicals | Pyridyl urea plant growth regulators | google.com |

As a Transformable Directing Group in C-H Functionalization

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, enhancing molecular complexity efficiently. A common and effective approach to control the regioselectivity of these reactions is the use of directing groups, which position a metal catalyst near a specific C-H bond. researchgate.net

Both the N-oxide and nitroso functionalities present in this compound have the potential to serve as effective directing groups. The N-oxide group is a recognized directing group for the functionalization of C-H bonds at the C2 and C8 positions in quinoline (B57606) systems. researchgate.net More recently, the N-nitroso group has been established as a novel and versatile directing group for transition-metal-catalyzed C(sp²)-H bond functionalizations, particularly for ortho-C-H bond modifications of N-nitrosoanilines. researchgate.netresearchgate.net

A key advantage of using such functionalities is their "transformable" nature. After the C-H functionalization step is complete, the directing group can be modified or removed, which is a desirable feature for synthetic utility.

N-oxide Group: The N-oxide can be readily removed through deoxygenation to regenerate the parent pyridine ring. researchgate.net

Nitroso Group: The nitroso group is highly versatile and can be converted into a range of other important functional groups. Common transformations include reduction to an amine (-NH2), oxidation to a nitro group (-NO2), or conversion to an azo or azoxy group. This transformability allows the nitroso moiety to be used as a temporary handle for directing a reaction, after which it can be converted into a permanent, desired functionality in the final product.

This dual capacity—directing C-H activation and then being converted into other useful groups—makes moieties like the N-oxide and nitroso group valuable tools in modern synthetic chemistry.

| Directing Group | Potential C-H Functionalization Site | Post-Reaction Transformation | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-oxide | C2-position of pyridine ring | Deoxygenation | Parent Pyridine | researchgate.net |

| N-Nitroso | ortho-position to the group | Reduction | Amine (-NH2) | acs.org |

| Oxidation | Nitro (-NO2) | acs.org | ||

| Condensation | Azo (-N=N-) | acs.org |

Reagent in Oxidative Cyclization and Other Cascade Reactions

Oxidative cyclization and cascade reactions are sophisticated processes in organic synthesis that allow for the construction of complex molecular architectures in a single operation. mdpi.com These reactions often involve an oxidation step that triggers a subsequent series of bond-forming events. Heteroarene N-oxides, including pyridine N-oxides, are recognized as effective oxygen atom transfer reagents and can serve as the oxidant in such transformations. researchgate.net

The this compound molecule is particularly well-suited to act as a reagent in these complex reactions due to its inherent electronic properties.

Oxidizing Nature of the N-oxide: The N-oxide group can function as an internal oxidant. In the presence of a suitable catalyst, it can transfer its oxygen atom to a substrate, initiating a reaction cascade. For example, N-oxides have been used in silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols to generate furan (B31954) derivatives. acs.org They are also employed in the epoxidation of alkenes and hydroxylation of C-H bonds. researchgate.net

Reactivity of the Nitroso Group: The nitroso group is a powerful electrophile and dienophile, making it an active participant in cyclization and cycloaddition reactions. Nitroso compounds can react with dienes in hetero-Diels-Alder reactions or undergo ene reactions. The strong electron-withdrawing nature of the nitroso and N-oxide groups enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack that could initiate a cascade sequence.